pKa Reduction Profile of Dicyclopropylamine Relative to Mono- and Tricyclopropylamines
Dicyclopropylamine exhibits a reduced basicity compared to mono-cyclopropylamine, with each additional cyclopropyl group decreasing the pKa by approximately 1–2 units [1]. This trend was established experimentally across a homologous series of mono-, di-, and tricyclopropylamines [1]. The lower pKa influences its reactivity profile, making it less nucleophilic and altering its behavior in acid-base dependent reactions relative to mono-cyclopropylamine.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa is approximately 1–2 units lower than cyclopropylamine [1] |
| Comparator Or Baseline | Cyclopropylamine (mono-cyclopropylamine) |
| Quantified Difference | Reduction of ~1–2 pKa units per added cyclopropyl group [1] |
| Conditions | Experimental pKa measurement in aqueous/organic media (Tetrahedron Letters 1995) |
Why This Matters
This differential basicity directly impacts reaction design, salt formation, and purification strategies, preventing direct substitution with mono-cyclopropylamine in pH-sensitive processes.
- [1] Tetrahedron Letters, 1995, 36(41), 7399-7402. A simple method for the formation of cyclopropylamines: the first synthesis of tricyclopropylamine. DOI: 10.1016/0040-4039(95)01560-4. View Source
